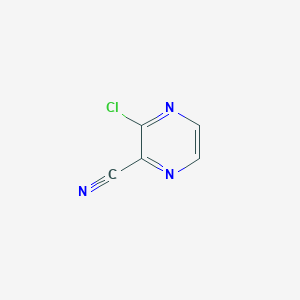

3-Chloropyrazine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158245. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLFAEGTVBPHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303404 | |

| Record name | 3-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55557-52-3 | |

| Record name | 55557-52-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloropyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloropyrazine-2-carbonitrile (CAS 55557-52-3)

This guide provides a comprehensive technical overview of 3-chloropyrazine-2-carbonitrile, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and significant applications, supported by practical, field-proven insights and detailed experimental protocols.

Core Molecular Characteristics

This compound, with the CAS number 55557-52-3, is a substituted pyrazine derivative featuring a chlorine atom and a nitrile group on the pyrazine ring.[1][2] This unique arrangement of functional groups dictates its chemical behavior and renders it a valuable intermediate in organic synthesis.[3][4][5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 55557-52-3 | [1][2][6] |

| Molecular Formula | C₅H₂ClN₃ | [2][6] |

| Molecular Weight | 139.54 g/mol | [2][6] |

| Appearance | Pale yellow to off-white solid | [7][8] |

| Melting Point | 45-47 °C | [6][7][9] |

| Boiling Point | 264.1 ± 35.0 °C (Predicted) | [6][9] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [6][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

| Spectroscopy | Data | Source(s) |

| IR (KBr) νmax (cm⁻¹) | 3088 (νCHar), 2242 (νCN), 1377 (νC=C), 1087 (νC-N) | [3][9] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.91 (d, 1H, J = 2.4 Hz, H-6), 8.88 (d, 1H, J = 2.4 Hz, H-5) | [3][9] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150.67 (C-3), 147.97 (C-5), 144.26 (C-6), 129.87 (C-2), 114.66 (CN) | [3][9] |

| MS (ESI) m/z (%) | 140.3 (100) [M + H]⁺, 142.3 (40) [M + H + 2]⁺ | [3][9] |

Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research and development. A common and effective method involves the chlorination of pyrazine-2-carbonitrile.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a reported synthesis of 2-chloro-3-cyanopyrazine from pyrazine-2-carbonitrile.[9][10]

-

Reaction Setup: In a well-ventilated fume hood, dissolve pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in a mixture of toluene (48 mL) and DMF (5 mL).

-

Addition of Reagent: Cool the solution in an ice bath. Slowly add sulfonyl chloride (21.2 mL, 260.8 mmol) to the reaction mixture over 10 minutes, maintaining the temperature.

-

Reaction Progression: Stir the reaction mixture in the ice bath for 30 minutes. Then, allow the mixture to gradually warm to room temperature and continue stirring for 5 hours.

-

Work-up: After the reaction is complete, decant the toluene layer. Extract the residual oily material three times with ether. Combine the toluene and ether layers and quench with ice water in an ice bath.

-

Neutralization and Extraction: Neutralize the combined organic layers with solid NaHCO₃. Separate the layers and extract the aqueous layer further with ether.

-

Drying and Evaporation: Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄. Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using 100% dichloromethane as the eluent to yield this compound as a white powder (4.7 g, 51% yield).[9]

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrazine ring, which is further enhanced by the electron-withdrawing effects of the chloro and cyano substituents.[3] This makes the molecule highly susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 3-position is an excellent leaving group and is readily displaced by a variety of nucleophiles.[3] This reactivity is the cornerstone of its synthetic utility.

-

Aminodehalogenation: The reaction with amines is a common transformation, providing access to a diverse range of 3-aminopyrazine-2-carbonitrile derivatives, which are valuable scaffolds in medicinal chemistry.[11]

-

Reaction with Other Nucleophiles: Other nucleophiles, such as those containing sulfur (e.g., thiols), can also effectively displace the chlorine atom.[3]

Transformations of the Nitrile Group

The cyano group offers another site for chemical modification, further expanding the synthetic possibilities.

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.[5] Partial hydrolysis under controlled conditions yields 3-chloropyrazine-2-carboxamide, a key intermediate for various derivatives.[5][11] This transformation is often preferred over direct amidation due to higher yields.[11]

Cross-Coupling Reactions

While the chlorine atom is susceptible to SₙAr, it can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[5] This allows for the introduction of aryl and heteroaryl groups at the 3-position.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Development

This compound is a crucial starting material and intermediate in the synthesis of several important pharmaceutical compounds.

Tuberculostatic Agents

This compound is a reactant in the synthesis of tuberculostatic pyrazine derivatives.[6][9] The pyrazine ring is a key pharmacophore in several anti-tuberculosis drugs.

Acalabrutinib Intermediate

This compound is a key intermediate in the synthesis of Acalabrutinib (ACP-196), a medication used for the treatment of certain types of cancer.[7][8]

Favipiravir Synthesis

The synthesis of the antiviral drug Favipiravir can involve intermediates derived from chlorinated pyrazines. For instance, 3,6-dichloropyrazine-2-carbonitrile is a key intermediate for Favipiravir, highlighting the importance of chloropyrazine carbonitriles in antiviral drug development.[3][12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Handling: Avoid direct contact with the substance.[1] Use in a well-ventilated area, preferably in a fume hood.[1] Avoid the formation and spread of dust.[1]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[1][7] It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[6][9]

-

Hazards: The compound is classified as harmful (Xn).[6][8] In case of combustion, it may emit toxic fumes, including carbon oxides and nitrogen oxides.[1]

-

In case of exposure:

-

Skin contact: Drench the affected skin with running water for at least 10 minutes.[1]

-

Eye contact: Bathe the eye with running water for 15 minutes.[1]

-

Ingestion: Wash out the mouth with water and do not induce vomiting.[1]

-

Inhalation: Remove the individual from exposure.[1] In all cases of exposure, it is advisable to consult a doctor.[1]

-

Conclusion

This compound is a versatile and highly valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined reactivity, primarily governed by nucleophilic aromatic substitution and transformations of the nitrile group, allows for the construction of complex molecular architectures. Its role as a key intermediate in the synthesis of important pharmaceuticals underscores its significance to the drug development industry. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective utilization in the laboratory.

References

-

Doležal, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(9), 1533. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 55557-52-3. [Link]

-

Ottokemi. (n.d.). This compound, 98% 55557-52-3 India. [Link]

-

Home Sunshine Pharma. (n.d.). This compound. [Link]

-

Papaws. (2023). Synthesis and Research Applications of this compound in Drug Discovery. [Link]

-

Manus Aktteva Biopharma LLP. (n.d.). This compound (CAS No.: 55557-52-3). [Link]

-

ResearchGate. (2019). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]

-

ResearchGate. (2020). The complete synthesis of favipiravir from 2-aminopyrazine. [Link]

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- Google Patents. (2020).

-

El-Remessy, A. A., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly, 153(11), 1145–1153. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. [Link]

-

Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

-

University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Research Applications of this compound in Drug Discovery_Chemicalbook [chemicalbook.com]

- 5. Buy this compound | 55557-52-3 [smolecule.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound CAS 55557-52-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound [hsppharma.com]

- 9. This compound | 55557-52-3 [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloropyrazine-2-carbonitrile structure and IUPAC name

High-Performance Scaffold for Heterocyclic Medicinal Chemistry

Executive Summary

3-Chloropyrazine-2-carbonitrile (CAS: 55557-52-3) represents a "privileged scaffold" in modern drug discovery. Its utility stems from the unique electronic push-pull relationship between the electron-deficient pyrazine ring, the electron-withdrawing nitrile group, and the labile chlorine atom. This configuration renders the C3 position highly susceptible to nucleophilic aromatic substitution (

Structural Analysis & IUPAC Nomenclature

Nomenclature and Numbering

-

Common Names: 3-Chloro-2-cyanopyrazine; 2-Chloro-3-pyrazinecarbonitrile.[5]

The pyrazine ring is numbered starting from one nitrogen as position 1. The carbonitrile group takes precedence for numbering, assigned position 2. Consequently, the chlorine substituent falls at position 3.[4]

Electronic Profile (The "Electrophilic Trap")

The reactivity of this molecule is defined by the C3 Electrophilic Center .

-

Inductive Effect (-I): The pyrazine nitrogens (N1, N4) pull electron density from the ring carbons.

-

Mesomeric/Resonance Effect (-M): The nitrile group at C2 is strongly electron-withdrawing, further depleting electron density at the adjacent C3 position.

-

Leaving Group: The chlorine atom serves as a stable leaving group.[4]

This combination makes C3 exceptionally reactive toward nucleophiles (amines, thiols, alkoxides) under mild conditions, often without transition metal catalysis.

Figure 1: Structural connectivity highlighting the activation of the C3 position by the ortho-nitrile group.

Physicochemical Profile

Accurate physicochemical data is critical for process optimization and handling.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 139.54 g/mol | |

| Appearance | Pale yellow to off-white solid | Oxidizes slightly upon air exposure |

| Melting Point | 45–47 °C | Low MP requires cold storage to prevent caking |

| Boiling Point | ~264 °C (Predicted) | Sublimes under high vacuum |

| Density | 1.43 g/cm³ | |

| Solubility | DCM, EtOAc, DMSO, Methanol | Poorly soluble in water; hydrolyzes slowly |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive (nitrile hydrolysis risk) |

Synthetic Pathways[3][4][9]

The industrial standard for synthesizing this compound utilizes 3-hydroxypyrazine-2-carboxamide as the precursor.[5] This route is preferred over direct chlorination of pyrazine-2-carbonitrile due to higher regioselectivity and yield.

The "One-Pot" Dehydrative Chlorination

This reaction utilizes Phosphorus Oxychloride (

-

Dehydration: Converts the primary amide (

) to a nitrile ( -

Chlorination: Converts the hydroxyl tautomer (

) to a chloride (

Reaction Scheme:

Mechanism of Action

The causality of using

Figure 2: Dual-mechanism workflow for the conversion of the amide precursor to the chloro-nitrile product.

Reactivity & Applications

Nucleophilic Aromatic Substitution ( )

The primary utility of this compound is in

-

Regioselectivity: Attack occurs exclusively at C3. The C2-nitrile is stable under standard

conditions but can be hydrolyzed or reduced in subsequent steps. -

Kinetics: Reactions with primary amines often proceed at room temperature or mild heating (

) in polar aprotic solvents (DMF, DMSO) or alcohols.

Scaffold for Drug Discovery

-

Kinase Inhibitors: The pyrazine core mimics the adenine ring of ATP, making it a scaffold for PI3K and BTK inhibitors (e.g., analogs related to Acalabrutinib).

-

Antitubercular Agents: Pyrazinamide derivatives are frontline TB drugs; this scaffold allows for rapid derivatization to overcome resistance.

-

Bicyclic Synthesis: Following

, the nitrile group can be cyclized with the newly introduced nucleophile (e.g., using hydrazine) to form pyrazino-fused systems like pyrazolo[2,3-b]pyrazines .

Experimental Protocols

Protocol: Synthesis from 3-Hydroxypyrazine-2-carboxamide

Note: Perform in a fume hood.

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

-

Charging: Add 3-hydroxypyrazine-2-carboxamide (10.0 g, 71.9 mmol) and Phosphorus Oxychloride (

) (50 mL, excess). -

Catalysis: Slowly add Pyridine (2.0 mL) dropwise. Caution: Exothermic.

-

Reaction: Heat the mixture to 90–100 °C for 3–4 hours. Monitor by TLC (eluent 1:1 Hexane/EtOAc) until the starting material is consumed.

-

Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (300 g) with vigorous stirring to hydrolyze excess

. Maintain temperature <20 °C. -

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

). -

Purification: Wash combined organics with saturated

and brine. Dry over -

Result: The crude solid (pale yellow) can be recrystallized from hexane/ether if necessary. Typical yield: 60–75%.

Protocol: General Derivatization with Amines

-

Dissolution: Dissolve This compound (1.0 eq) in THF or Ethanol (0.2 M concentration).

-

Addition: Add the Amine Nucleophile (1.1 eq) and a base like Triethylamine (

) or DIPEA (1.5 eq). -

Incubation: Stir at Room Temperature for 2–6 hours. If the amine is sterically hindered, heat to 50 °C.

-

Isolation: Evaporate solvent. Resuspend in water and filter the precipitate (if solid) or extract with EtOAc (if oil).

References

-

PubChem. (n.d.).[2][8] this compound (CID 2775796). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Sato, N. (1980). Studies on pyrazines.[4][9][10][11][12][13][14] Synthesis of 3-substituted pyrazine-2-carbonitriles. Journal of Heterocyclic Chemistry. (Contextual citation for general pyrazine nitrile synthesis methods).

Sources

- 1. This compound [hsppharma.com]

- 2. 3-Amino-6-chloropyrazine-2-carbonitrile | C5H3ClN4 | CID 15618941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 55557-52-3 | Benchchem [benchchem.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 55557-52-3 [chemicalbook.com]

- 7. 55557-52-3|this compound|BLD Pharm [bldpharm.com]

- 8. 3,6-Dichloropyrazine-2-carbonitrile | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

- 11. Synthesis and Research Applications of this compound in Drug Discovery_Chemicalbook [chemicalbook.com]

- 12. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 3-Chloropyrazine-2-carbonitrile, Focusing on Melting Point Determination

This guide provides an in-depth analysis of the physical properties of 3-Chloropyrazine-2-carbonitrile (CAS No. 55557-52-3), a critical heteroaromatic building block in modern organic synthesis and drug discovery. A primary focus is placed on its melting point, a fundamental characteristic that serves as a crucial indicator of purity and identity. This document is intended for researchers, scientists, and drug development professionals who handle this compound and require a thorough understanding of its properties and the methodologies for their verification.

Introduction to this compound

This compound is a substituted pyrazine derivative recognized for its utility as a versatile intermediate.[1][2] The electron-deficient nature of the pyrazine ring, combined with the reactivity imparted by the chloro and cyano functional groups, makes it a valuable precursor for constructing more complex molecular architectures.[1] It serves as a key starting material in the synthesis of various biologically active molecules, including tuberculostatic agents and the targeted cancer therapy drug Acalabrutinib.[2][3] Accurate characterization of its physical properties is paramount for ensuring the quality, consistency, and success of these synthetic applications.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for this compound is presented below. This data is critical for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Melting Point | 45-47 °C | [1][2][3][4][5] |

| Appearance | Pale yellow to off-white or light brown to black solid | [1][2][4] |

| Molecular Formula | C₅H₂ClN₃ | [1][4][6] |

| Molecular Weight | 139.54 g/mol | [1][4] |

| Boiling Point | 264.1 ± 35.0 °C (Predicted) | [3][4][5] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [3][4][5] |

| CAS Number | 55557-52-3 | [1][4] |

| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon) | [3][4][5] |

The Significance of Melting Point for Purity Assessment

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure, nonionic organic compound, the melting point is a sharp, well-defined temperature range, typically spanning 0.5-1.0 °C. The presence of even small quantities of miscible impurities disrupts the crystal lattice, which typically results in two observable effects: a depression of the melting point and a broadening of the melting range.

Therefore, the experimental determination of the melting point serves as a primary, cost-effective method for gauging the purity of a sample of this compound.[7] Literature values consistently report the melting point in the range of 45-47 °C.[1][2][3][4][5] One synthetic preparation reported an experimental value of 44-46 °C against a cited literature value of 47-48 °C.[8][9] A sharp melting range observed within this consensus window provides strong evidence of high sample purity. Conversely, a melting range that is significantly lower or broader than expected suggests the presence of residual solvents, starting materials, or byproducts, indicating that further purification may be necessary.

Experimental Protocol: Capillary Melting Point Determination

The following protocol details a self-validating method for the accurate determination of the melting point of this compound using a standard capillary melting point apparatus.

Causality and Principles

The methodology is designed to ensure uniform and controlled heat transfer to a finely packed sample, allowing for precise observation of the phase transition from solid to liquid.

-

Sample Preparation: The sample must be completely dry and finely powdered.[7] Moisture can act as an impurity, depressing the melting point. A fine powder ensures efficient and uniform heat transfer throughout the sample, preventing localized superheating and leading to a more accurate determination.[7]

-

Heating Rate: A rapid initial heating rate is used to approach the anticipated melting point quickly. However, the rate must be significantly reduced (to ~1-2 °C per minute) when approaching the melt. A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, which is critical for an accurate reading.[10]

Safety Precautions

-

Hazard Profile: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin, eye, and respiratory irritation.[11]

-

Handling: All handling should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11] Avoid creating and inhaling dust.[11]

Step-by-Step Methodology

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass or piece of weighing paper.

-

Using a spatula, crush the solid into a fine powder.[12]

-

-

Capillary Tube Loading:

-

Take a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.[12][13]

-

Continue this process until the sample is packed to a height of approximately 1-2 mm.[13] An overly large sample will result in a broader melting range due to uneven heat transfer.

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned for an accurate temperature reading.

-

-

Melting Point Determination:

-

Rapid Pre-Melt (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a medium-to-high rate to establish a rough range.

-

Accurate Determination: For an accurate measurement, begin heating at a medium rate until the temperature is about 20 °C below the expected melting point (i.e., around 25 °C).[10]

-

Decrease the heating rate to approximately 1-2 °C per minute.

-

Record T₁: Note the temperature at which the first droplet of liquid becomes visible within the sample.[10]

-

Record T₂: Note the temperature at which the entire sample has completely liquefied and turned into a transparent liquid.[10]

-

-

Reporting:

-

The result should be reported as a melting range from T₁ to T₂. For example, "45.5-46.5 °C."

-

For validation, it is best practice to perform at least two measurements.

-

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

Conclusion

The melting point of this compound is a key physical property, consistently reported in the range of 45-47 °C. This parameter is not merely a physical constant but a powerful and accessible tool for the preliminary assessment of sample purity. Adherence to a rigorous, well-understood experimental protocol for its determination is essential for ensuring the quality of this important synthetic intermediate. A sharp melting range within the established literature values provides researchers with a high degree of confidence in the material's identity and purity, which is foundational for reliable and reproducible outcomes in research and drug development.

References

-

This compound . Chongqing Chemdad Co. ,Ltd. [Link]

-

This compound CAS 55557-52-3 . Home Sunshine Pharma. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation . MDPI. [Link]

-

experiment (1) determination of melting points . SlideShare. [Link]

-

Melting point determination . University of Calgary. [Link]

-

DETERMINATION OF MELTING POINTS . Mettler Toledo. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance . S.S. Jain Subodh P.G. (Autonomous) College. [Link]

Sources

- 1. This compound | 55557-52-3 | Benchchem [benchchem.com]

- 2. This compound CAS 55557-52-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound | 55557-52-3 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 55557-52-3 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. davjalandhar.com [davjalandhar.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Electron-Deficient Pyrazine Core: A Technical Guide to 3-Chloropyrazine-2-carbonitrile

Executive Summary

3-Chloropyrazine-2-carbonitrile (CAS: 55557-52-3) is a high-value heteroaromatic scaffold in modern drug discovery, most notably serving as a critical intermediate in the synthesis of the BTK inhibitor Acalabrutinib (Calquence®). Its utility stems from the extreme electron deficiency of the pyrazine ring, which is synergistically activated by the ortho-cyano and meta-chloro substituents. This electronic architecture renders the C3 position highly susceptible to Nucleophilic Aromatic Substitution (

This guide provides a technical deep dive into the electronic properties, reactivity profiles, and validated experimental protocols for manipulating this versatile building block.

Electronic Architecture & Reactivity Logic

The reactivity of this compound is defined by the convergence of three electron-withdrawing vectors, creating a "super-electrophilic" center at C3.

The Electronic Triad

-

Pyrazine Nitrogen Atoms (N1 & N4): The electronegative nitrogen atoms in the ring exert a strong inductive effect (-I), pulling electron density from the carbon skeleton. The N4 nitrogen is para to the C3-Chlorine, allowing it to stabilize the negative charge in the Meisenheimer intermediate via resonance (-M effect).

-

Cyano Group (C2-CN): A strong electron-withdrawing group (EWG) located ortho to the chlorine. It activates the C3 position through both inductive (-I) and mesomeric (-M) effects, significantly lowering the energy of the transition state for nucleophilic attack.

-

Chloro Substituent (C3-Cl): Acts as the leaving group.[1] While halogen atoms are generally deactivating in Electrophilic Aromatic Substitution (

), in

Regioselectivity Analysis

In a nucleophilic attack, the incoming nucleophile targets the position that leads to the most stable intermediate.

-

Attack at C3 (Preferred): The negative charge in the Meisenheimer complex is delocalized onto the N4 ring nitrogen and the C2-cyano group. This dual stabilization makes C3 the kinetic and thermodynamic site of choice.

-

Attack at C5/C6: Lacks the immediate ortho/para stabilization from the strong Cyano EWG, resulting in a higher activation energy barrier.

Mechanistic Visualization

The following diagram illustrates the resonance stabilization that drives the regioselectivity toward C3 substitution.

Caption: Mechanism of

Experimental Protocols

The following protocols are synthesized from high-reliability literature sources, focusing on the two most common transformations: Aminodehalogenation (exploiting the C3-Cl) and Controlled Hydrolysis (exploiting the C2-CN).

Protocol A: Aminodehalogenation (Synthesis of 3-Benzylaminopyrazine-2-carbonitrile)

Objective: Replace the chlorine atom with an amine nucleophile.[1] This reaction is the standard test for pyrazine electrophilicity.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Benzylamine (1.2 eq)

-

Base: Triethylamine (

) (1.5 eq) -

Solvent: Anhydrous THF or DMF (0.2 M concentration)

Procedure:

-

Setup: Charge a round-bottom flask with this compound and dissolve in anhydrous THF under an inert atmosphere (

). -

Addition: Cool the solution to 0°C to control the initial exotherm. Add Triethylamine followed by the dropwise addition of Benzylamine.

-

Reaction: Allow the mixture to warm to room temperature.

-

Note: For sterically hindered amines, heating to 60°C–90°C in DMF may be required.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. Conversion is typically complete within 4–6 hours.

-

-

Workup: Dilute with Ethyl Acetate and wash with water (

) and brine ( -

Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Expected Yield: 85–95% (pale yellow solid).

Protocol B: Controlled Partial Hydrolysis (Synthesis of 3-Chloropyrazine-2-carboxamide)

Objective: Selectively hydrolyze the nitrile to the primary amide without displacing the chlorine or hydrolyzing to the acid.[1] This is a critical step in the synthesis of antitubercular pyrazinamide derivatives.

Reagents:

Procedure:

-

Preparation: Prepare a mixture of 30%

(approx. 3.5 eq) and water. Adjust the pH to exactly 9.0 using 8% NaOH. -

Addition: Heat the aqueous mixture to 50°C. Add solid this compound portion-wise over 30 minutes.

-

Critical Control: The reaction is exothermic.[1] Maintain temperature at 50–55°C.

-

-

Maintenance: Stir for 2.5 hours at 55°C. Continuously monitor pH; if it drops below 9, add drops of 8% NaOH to maintain pH 9.

-

Why? Higher pH risks hydrolysis of the Cl group or over-hydrolysis to the carboxylic acid. Lower pH stalls the reaction.

-

-

Isolation: Cool the reaction mixture to 4°C (fridge). The product, 3-chloropyrazine-2-carboxamide, will crystallize out.[2]

-

Filtration: Filter the solid, wash with cold water, and dry.[3] Recrystallize from ethanol if necessary.

Expected Yield: ~80% (White crystalline solid).[2][6]

Quantitative Data Summary

The following table summarizes the reactivity trends of this compound compared to related heterocycles, highlighting the activation provided by the nitrile group.

| Substrate | Electrophile Site | Relative | Activation Source |

| This compound | C3 | High (100) | N1, N4, -CN (-I/-M) |

| 2-Chloropyrazine | C2 | Low (1) | N1, N4 only |

| 2-Chloro-3-methylpyrazine | C2 | Very Low (<0.1) | Deactivated by -CH3 (+I) |

| 3-Chloropyridine-2-carbonitrile | C3 | Moderate (25) | Single N, -CN |

Note:

Synthesis Workflow: Acalabrutinib Intermediate

The molecule serves as the starting material for the synthesis of the imidazo[1,5-a]pyrazine core found in Acalabrutinib.

Caption: Simplified synthetic route from this compound to the Acalabrutinib core.

Safety & Handling

-

Hazard Identification: this compound is classified as Harmful (Xn) .

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315/H319: Causes skin and serious eye irritation.

-

-

Cyanide Risk: While the nitrile group is stable under neutral conditions, strong acidic hydrolysis or combustion can release Hydrogen Cyanide (HCN). Always work in a well-ventilated fume hood.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive (hydrolysis risk).

References

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide . MDPI (Molecules).[1] Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]

Sources

- 1. This compound | 55557-52-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Research Applications of this compound in Drug Discovery_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of acalabrutinib - Eureka | Patsnap [eureka.patsnap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Regioselective Synthesis of 3-Chloropyrazine-2-carbonitrile

This Application Note provides a rigorous, field-validated protocol for the regioselective synthesis of 3-chloropyrazine-2-carbonitrile starting directly from pyrazine-2-carbonitrile . This transformation is a critical entry point for the synthesis of complex pyrazine scaffolds, including antiviral agents (e.g., Favipiravir intermediates) and kinase inhibitors.

Unlike conventional routes that require multi-step N-oxide rearrangement or starting from hydroxylated precursors, this guide focuses on a direct C-H chlorination strategy using sulfuryl chloride (

Strategic Overview & Route Analysis

The introduction of a chlorine atom at the C3 position of the pyrazine ring, adjacent to the electron-withdrawing nitrile group, is synthetically challenging due to the electron-deficient nature of the heterocycle.

Route Comparison

| Feature | Direct Chlorination (Recommended) | N-Oxide Rearrangement (Classic) | Hydroxyl-to-Chloro (Substitution) |

| Starting Material | Pyrazine-2-carbonitrile | Pyrazine-2-carbonitrile | 3-Hydroxypyrazine-2-carbonitrile |

| Reagents | mCPBA, then | ||

| Step Count | 1 Step | 2 Steps | 2+ Steps (requires OH precursor) |

| Regioselectivity | High (C3 favored) | Variable (C3/C5/C6 mixtures) | High (substitution specific) |

| Atom Economy | High | Low (stoichiometric oxidant waste) | Moderate |

Why this Protocol?

The selected protocol utilizes a DMF-catalyzed chlorination in toluene. The combination of

Reaction Mechanism & Pathway[2]

The reaction operates via a chemically activated substitution. DMF reacts with sulfuryl chloride to form a catalytic amount of the Vilsmeier-Haack reagent (chloroiminium ion), which acts as a carrier for the active chlorine or activates the pyrazine ring.

Pathway Diagram

Caption: Direct C-H chlorination pathway mediated by sulfuryl chloride and DMF.

Detailed Experimental Protocol

Materials & Equipment[4][5]

-

Reactants:

-

Pyrazine-2-carbonitrile (Purity >98%)[1]

-

Sulfuryl Chloride (

) (Freshly distilled or high purity) -

N,N-Dimethylformamide (DMF) (Anhydrous)

-

-

Solvents: Toluene (ACS Grade), Diethyl Ether or MTBE (for extraction).

-

Equipment:

Step-by-Step Methodology

Safety Precaution: Sulfuryl chloride is corrosive and reacts violently with water. Perform all operations in a functioning fume hood. Connect the reaction vessel to a caustic scrubber (NaOH solution) to neutralize acidic off-gases.

Step 1: Reactor Setup and Dissolution

-

Charge the reaction vessel with Pyrazine-2-carbonitrile (1.0 equiv, e.g., 6.90 g, 65.6 mmol).

-

Add Toluene (7.0 volumes, e.g., 48 mL) and DMF (0.7 volumes, e.g., 5 mL).

-

Stir the mixture until a homogeneous solution is obtained.

-

Cool the system to 0–5 °C using an ice bath.

Step 2: Controlled Addition

-

Charge the addition funnel with Sulfuryl Chloride (4.0 equiv, e.g., 21.2 mL, 260 mmol).

-

Critical Control Point: Add the

dropwise over 10–15 minutes , maintaining the internal temperature below 10 °C.-

Note: A slight exotherm and gas evolution (

,

-

Step 3: Reaction Phase

-

After addition is complete, stir at 0–5 °C for 30 minutes .

-

Remove the ice bath and allow the reaction to warm gradually to Room Temperature (20–25 °C) .

-

Stir at room temperature for 5 hours .

-

Monitoring: Monitor reaction progress by TLC (DCM eluent) or HPLC. The starting material (

) should convert to the product (

-

Step 4: Workup & Isolation

-

Decantation: Stop stirring. Allow phases to settle. Decant the supernatant Toluene layer (if distinct) or proceed directly to quenching if the mixture is homogenous/oily.

-

Observation: A reddish oily residue is often observed (the product complex).

-

-

Quenching: Cool the reaction mixture (or residue) to 0 °C. Carefully quench by adding Ice Water (slowly!) to decompose excess

.-

Warning: Vigorous gas evolution.

-

-

Neutralization: Adjust the pH of the aqueous mixture to ~7–8 using solid Sodium Bicarbonate (

) . -

Extraction: Extract the aqueous layer with Diethyl Ether or MTBE (

mL). -

Washing: Combine organic layers and wash with Brine (

). -

Drying: Dry over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude residue is typically a solid or semi-solid.

-

Flash Chromatography: Purify using Silica Gel (Eluent: 100% Dichloromethane or Hexane/EtOAc gradient).

-

Yield: Expected yield is 45–55% .

-

Product: this compound (White to pale yellow powder).[3]

Workflow Visualization

Caption: Operational workflow for the synthesis of this compound.

Quality Control & Characterization

Validate the synthesized compound using the following physicochemical parameters.

| Parameter | Specification | Notes |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 44 – 48 °C | Lit.[4] value: 47–48 °C |

| TLC ( | ~0.76 | Eluent: 100% Dichloromethane |

| Solvent: DMSO- | ||

| C3 shift confirms chlorination adjacent to CN. | ||

| MS (ESI) | Characteristic 3:1 Chlorine isotope pattern.[5] |

Troubleshooting Guide

-

Low Yield: Ensure

is fresh. Old reagent often contains hydrolyzed species that retard the reaction. Ensure the reaction runs for the full 5 hours at RT; premature termination leads to incomplete conversion. -

Polychlorination: If 3,6-dichloro or 3,5-dichloro byproducts are observed, strictly control the temperature during addition (do not exceed 10 °C) and verify stoichiometry (do not exceed 4.0 equiv).

-

Emulsions: During extraction, the presence of DMF can cause emulsions. Wash the organic layer thoroughly with water or slightly acidic brine to remove residual DMF.

References

-

ChemicalBook. (2023).[1] Synthesis and Research Applications of this compound in Drug Discovery. Retrieved from

-

Smolecule. (2024). This compound Product Information and Synthesis. Retrieved from

-

BenchChem. (2025).[6][7] Application Notes: Reaction of Pyrazine-2-sulfonyl chloride and Pyrazine derivatives. Retrieved from

-

Google Patents. (2021). Method for preparing 3,6-dichloropyrazine-2-carbonitrile (WO2021237945A1). (Referenced for background on chlorination conditions). Retrieved from

Sources

- 1. Synthesis and Research Applications of this compound in Drug Discovery_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Nucleophilic Aromatic Substitution (S_NAr) of 3-Chloropyrazine-2-carbonitrile

[1]

Audience:1Executive Summary & Strategic Importance

3-Chloropyrazine-2-carbonitrile (CAS: 55557-52-3) is a high-value pharmacophore scaffold, serving as a critical intermediate in the synthesis of tuberculostatic agents (e.g., pyrazinamide analogs) and Cathepsin C inhibitors.[1] Its unique reactivity profile stems from the synergistic electron-withdrawing effects of the pyrazine nitrogen atoms and the ortho-positioned nitrile group.[1]

This guide provides authoritative protocols for exploiting this reactivity to form C-N, C-O, and C-S bonds.[1] Unlike generic halopyrazines, this substrate requires specific handling to prevent the hydrolysis of the labile nitrile group while maximizing the rate of nucleophilic displacement.[1]

Mechanistic Insight: The "Ortho-Effect" Activation

The reactivity of the C3-chlorine is significantly enhanced by the C2-nitrile group.[1] Through inductive (-I) and mesomeric (-M) effects, the nitrile group lowers the energy of the Meisenheimer transition state, making the C3 position highly electrophilic.

Key Design Consideration: The nitrile group is also susceptible to hydrolysis (to carboxamide) under aqueous basic conditions.[1] Therefore, anhydrous conditions are strictly recommended for the

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic flow and critical decision points for functionalizing this scaffold.

Caption: Reaction pathway showing divergent synthesis based on nucleophile choice and the risk of hydrolysis.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of benzylamino-pyrazine derivatives (Tuberculosis research) and pyrrolidine-based inhibitors.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)[1]

-

Base: Triethylamine (

) or DIPEA (2.0 equiv)[1] -

Solvent: Anhydrous THF or Ethanol (Abs.)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 500 mg, 3.58 mmol) in anhydrous THF (5.0 mL).

-

Addition: Add the amine (e.g., 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate, 3.58 mmol) followed by triethylamine (1.0 mL, 7.17 mmol).

-

Note: If using an amine hydrochloride salt, increase base to 3.0 equiv.[1]

-

-

Reaction: Cap the vial/flask and heat to 60–80 °C for 12–15 hours.

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (30 mL).[1][2]

-

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Validation Data: Typical yields for secondary amines (e.g., pyrrolidine, morpholine) range from 85% to >95% .[1]

Protocol B: C-S Bond Formation (Thioetherification)

Application: Introduction of sulfur handles for further functionalization.[1]

Reagents:

-

Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

-

Thiolation: Dissolve the substrate (1.0 equiv) in Ethanol (0.15 M concentration).

-

Addition: Add NaSH (1.3 equiv) in one portion.

-

Reaction: Stir at Room Temperature for 3 hours.

-

Critical Control: Do not heat significantly, as this may promote dimerization or hydrolysis.[1]

-

-

Neutralization: Evaporate EtOH. Dissolve residue in water and carefully neutralize with 2M HCl to precipitate the thiol or extract it.[1]

-

Alkylation (Optional One-Pot): If a thioether is desired immediately, add the alkyl halide (e.g.,

) and

Protocol C: C-O Bond Formation (Etherification)

Application: Synthesis of alkoxy-pyrazines.[1]

Reagents:

-

Nucleophile: Alcohol or Phenol

-

Base: Sodium Hydride (NaH) for alcohols; Potassium Carbonate (

) for phenols.[1] -

Solvent: Anhydrous THF or DMF.[1]

Step-by-Step Methodology:

-

Activation:

-

For Alcohols: Suspend NaH (1.2 equiv, 60% in oil) in anhydrous THF at 0°C. Add the alcohol dropwise and stir for 15 min to generate the alkoxide.

-

For Phenols: Combine phenol (1.1 equiv) and

(2.0 equiv) in DMF.[1]

-

-

Coupling: Add the solution of this compound (1.0 equiv) to the activated nucleophile solution.

-

Reaction: Stir at 0°C to RT .

-

Note: This substrate is highly activated; heating is often unnecessary and may cause side reactions.[1]

-

-

Quench: Quench carefully with water (if NaH used) or saturated

.[1] Extract with EtOAc.[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Hydrolysis of Nitrile | Presence of water + base; High Temp.[1] | Use anhydrous solvents (THF, DMF).[1] Lower reaction temperature.[1][2][6] Switch to weaker base (e.g., |

| Low Conversion | Poor nucleophilicity; Steric hindrance.[1] | Increase temperature to reflux.[1] Use a more polar aprotic solvent (DMF, DMSO).[1] Use microwave irradiation (100°C, 30 min). |

| Side Products (Dimerization) | High concentration; Over-heating.[1] | Dilute reaction mixture (0.05 M). Add nucleophile slowly.[1] |

| Purification Difficulties | Product polarity similar to SM. | The product is often more polar.[1] Use DCM/MeOH gradients or reverse-phase chromatography.[1] |

References

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 2017.[1] [1]

-

Synthesis and Research Applications of this compound in Drug Discovery. ChemicalBook, 2023.[1]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides. Environmental Science & Technology, 2002.[1]

-

Pyrazines and Phenazines Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 2022.[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Research Applications of this compound in Drug Discovery_Chemicalbook [chemicalbook.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C5H2ClN3 | CID 292465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US4261922A - Process for alkoxylation of phenols - Google Patents [patents.google.com]

Application Note: 3-Chloropyrazine-2-carbonitrile in Acalabrutinib Synthesis

[1]

Executive Summary

This compound is the primary starting material for the imidazo[1,5-a]pyrazine core of Acalabrutinib, a second-generation Bruton’s Tyrosine Kinase (BTK) inhibitor. Its structural utility lies in its dual-functional handle: the 2-cyano group , which serves as the anchor for the imidazole ring formation, and the 3-chloro group , which is regioselectively displaced to install the exocyclic amine (N8 position) essential for hydrogen bonding within the ATP-binding pocket of BTK.

This protocol outlines the "Nitrile-First" synthetic route , widely regarded as the most scalable method for generating the Acalabrutinib core.

Retrosynthetic Logic

The synthesis of Acalabrutinib is convergent. The molecule is disassembled into three key components: the imidazopyrazine core, the proline linker, and the benzamide tail. This compound is the progenitor of the bicyclic core.

Pathway Visualization (DOT)

The following diagram illustrates the chemical genealogy from the starting nitrile to the active pharmaceutical ingredient (API).

Caption: Evolution of the pyrazine core. The 3-chloro substituent is retained through cyclization to serve as a leaving group for the final amino installation.

Critical Reaction Engineering

The conversion of this compound to the active core involves four distinct chemical stages. Each stage presents unique challenges regarding regioselectivity and impurity control.

Stage 1: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile (-CN) to a primary amine (-CH₂NH₂) without dechlorinating the pyrazine ring.

-

Challenge: Aryl chlorides are susceptible to hydrogenolysis (hydrodehalogenation) under standard hydrogenation conditions.

-

Solution: Use Raney Nickel in acidic media (HCl/MeOH) or controlled hydride reduction. The acid protonates the resulting amine, preventing it from poisoning the catalyst or reacting with the intermediate imine to form secondary amines (dimers).

Stage 2: Bischler-Napieralski Cyclization

Objective: Form the imidazole ring.

-

Mechanism: The amide nitrogen (from the proline coupling) attacks the pyrazine nitrogen, facilitated by a dehydrating agent (POCl₃).

-

Criticality: This step sets the bicyclic aromaticity. The 3-chloro group exerts an electronic effect that directs the cyclization but must remain intact.

Stage 3: Regioselective Amination

Objective: Install the 8-amino group.

-

Chemistry: S_NAr (Nucleophilic Aromatic Substitution).[1]

-

Logic: The 8-position (formerly the 3-position of the pyrazine) is activated for nucleophilic attack due to the electron-deficient nature of the newly formed imidazo[1,5-a]pyrazine system.

Detailed Experimental Protocol

Note: All reactions involving this compound should be performed in a fume hood due to potential cyanide release and skin/eye irritation hazards.

Step 1: Preparation of (3-Chloropyrazin-2-yl)methanamine Hydrochloride

Reagents: this compound (1.0 eq), Raney Nickel (50% wt/wt), Conc. HCl (2.5 eq), Methanol (10 vol).

-

Setup: Charge a high-pressure hydrogenation vessel with Methanol and this compound.

-

Catalyst Addition: Add Raney Nickel slurry carefully under an argon blanket (Pyrophoric hazard).

-

Acidification: Add Conc. HCl dropwise to the mixture. Rationale: Prevents dimer formation.

-

Hydrogenation: Pressurize with H₂ (40–50 psi) and stir at ambient temperature (20–25°C) for 6–12 hours.

-

QC Check: Monitor by HPLC for the disappearance of nitrile. If des-chloro impurity >2%, stop reaction immediately.

-

-

Workup: Filter catalyst over Celite (keep wet). Concentrate the filtrate to obtain the hydrochloride salt.

Step 2: Synthesis of the Amide Intermediate

Reagents: (3-Chloropyrazin-2-yl)methanamine HCl (1.0 eq), N-Cbz-L-Proline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF or DCM.

-

Dissolution: Dissolve N-Cbz-L-Proline and HATU in DMF at 0°C. Stir for 30 mins to activate the acid.

-

Coupling: Add the amine salt followed by slow addition of DIPEA. Maintain temp < 5°C to minimize racemization of the proline center.

-

Reaction: Warm to RT and stir for 2 hours.

-

Isolation: Quench with water, extract with EtOAc, wash with brine/LiCl solution (to remove DMF), and concentrate.

Step 3: Cyclization to 8-Chloro-imidazo[1,5-a]pyrazine Core

Reagents: Amide Intermediate (1.0 eq), POCl₃ (Phosphorus Oxychloride, 3.0 eq), Acetonitrile (10 vol).

-

Addition: Dissolve the amide in dry Acetonitrile. Add POCl₃ dropwise at RT.

-

Cyclization: Heat to reflux (80°C) for 2–4 hours.

-

Visual Cue: Solution typically darkens.

-

-

Quench (Hazard): Cool to 0°C. Slowly pour the reaction mixture into an ice/Ammonia solution. Caution: Exothermic hydrolysis of excess POCl₃.

-

Extraction: Extract the cyclized product with DCM.

Step 4: Ammonolysis (Formation of 8-Amino moiety)

Reagents: 8-Chloro-intermediate (1.0 eq), Ammonia in iPrOH (saturated) or aqueous NH₄OH in a sealed tube.

-

Reaction: Seal the 8-chloro intermediate in a pressure vessel with excess ammonia solution.

-

Heating: Heat to 100–120°C for 12–16 hours.

-

Isolation: Cool, vent carefully, and concentrate. The product is often recrystallized from Ethanol/Water.

Quantitative Data & Specifications

| Parameter | Specification | Method | Notes |

| Purity (HPLC) | > 98.0% | C18 Reverse Phase | Critical for downstream Suzuki coupling. |

| Chiral Purity | > 99.0% ee | Chiral HPLC | Racemization can occur during Step 2 or 3. |

| Water Content | < 0.5% | Karl Fischer | POCl₃ cyclization is sensitive to moisture. |

| Appearance | Off-white to pale yellow solid | Visual | Dark color indicates degradation/polymerization. |

Safety & Handling (MSDS Summary)

-

This compound: Harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye irritation. Store under inert gas (Hygroscopic).

-

POCl₃: Highly corrosive. Reacts violently with water. Use only in a well-ventilated fume hood.

-

Raney Nickel: Pyrophoric when dry. Keep wet at all times.

References

-

Process Development: Bethel, P. A., et al. (2022). Development of Commercial Manufacturing Processes for Acalabrutinib. Organic Process Research & Development, 26(12).

-

Patent (Route Definition): Roth, B. D., et al. (2013). Imidazo[1,5-a]pyrazines as BTK Inhibitors. WO2013010868.[4]

-

Alternative Process: Nannapaneni, V., et al. (2021).[5] Novel process for the preparation of acalabrutinib and its intermediates. WO2021111465.[4]

-

Mechanistic Insight: Barf, T., et al. (2017).[6] Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile.[6][7] Journal of Pharmacology and Experimental Therapeutics, 363(2), 240-252.

Sources

- 1. This compound | 55557-52-3 | Benchchem [benchchem.com]

- 2. WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents - Google Patents [patents.google.com]

- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Microwave-Assisted Synthesis of 3-Chloropyrazine-2-carbonitrile Derivatives

Introduction: The Strategic Importance of the Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring system is a cornerstone pharmacophore in medicinal chemistry, lending its unique electronic and structural properties to a multitude of therapeutic agents. Derivatives of 3-chloropyrazine-2-carbonitrile, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures.[1] The inherent reactivity of this scaffold, characterized by an electron-deficient pyrazine ring, allows for a diverse range of chemical transformations, making it a valuable precursor for creating libraries of compounds for drug discovery.[1] Notably, this core is a key intermediate in the synthesis of Acalabrutinib, a medication for certain types of cancer, and is utilized in the development of tuberculostatic agents and cathepsin C inhibitors.[1]

Conventional synthetic methods for the derivatization of this compound often require prolonged reaction times and harsh conditions, leading to potential degradation and lower yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages in terms of reaction speed, efficiency, and sustainability.[1][2][3] This application note provides a detailed guide to the microwave-assisted synthesis of various this compound derivatives, complete with experimental protocols, mechanistic insights, and a comparative analysis with traditional heating methods.

The Rationale for Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Efficiency

Microwave irradiation accelerates chemical reactions by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][3] This mode of energy transfer is fundamentally different from conventional heating, where heat is transferred through conduction and convection, often resulting in temperature gradients and localized overheating. The primary advantages of MAOS in the context of this compound derivatization include:

-

Dramatically Reduced Reaction Times: Reactions that typically require hours of reflux under conventional heating can often be completed in a matter of minutes using microwave irradiation.[1][3]

-

Increased Product Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[1][2]

-

Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.

-

Alignment with Green Chemistry Principles: The efficiency of microwave synthesis often leads to a reduction in solvent and energy consumption, contributing to more environmentally benign chemical processes.[2]

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary route for derivatizing this compound is through nucleophilic aromatic substitution (SNAr). The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This effect is further amplified by the electron-withdrawing nature of the nitrile (-CN) and chloro (-Cl) substituents. Consequently, the carbon atom at the C-3 position is highly electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride leaving group.[1]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of various this compound derivatives.

Protocol 1: Microwave-Assisted Aminodehalogenation

This protocol details the synthesis of 3-aminopyrazine-2-carbonitrile derivatives, which are key intermediates in the development of various therapeutic agents, including FGFR inhibitors.

Workflow for Microwave-Assisted Aminodehalogenation

Caption: Workflow for the synthesis of 3-aminopyrazine-2-carbonitrile derivatives.

Step-by-Step Procedure:

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol, 139.5 mg), the desired primary or secondary amine (1.2 mmol), and a suitable base such as pyridine (2.0 mmol, 158.2 mg) or diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg).

-

Solvent Addition: Add 5 mL of a polar solvent such as methanol or ethanol to the reaction vessel.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 140°C for 10-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminopyrazine-2-carbonitrile derivative.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 15 hours | 10-30 minutes |

| Temperature | Reflux | 140°C |

| Solvent | Tetrahydrofuran (THF) | Methanol or Ethanol |

| Base | Triethylamine (TEA) | Pyridine or DIPEA |

| Typical Yield | 24-50%[4] | Often higher than conventional[1] |

Rationale for Experimental Choices:

-

Solvent: Polar solvents like methanol and ethanol are excellent choices for microwave synthesis as they couple efficiently with microwave irradiation, leading to rapid heating.

-

Base: While triethylamine is commonly used in conventional heating, it can decompose under microwave conditions.[5] Pyridine or DIPEA are more stable alternatives that effectively neutralize the HCl generated during the reaction.[4]

-

Temperature: The use of a sealed vessel allows the reaction to be heated to temperatures above the boiling point of the solvent, significantly accelerating the reaction rate.[4]

Protocol 2: Microwave-Assisted Synthesis of 3-Alkoxy/Aryloxypyrazine-2-carbonitriles

This protocol describes the synthesis of ether derivatives of this compound.

Step-by-Step Procedure:

-

Nucleophile Preparation: In a dry 10 mL microwave reaction vessel, dissolve the desired alcohol or phenol (1.5 mmol) in 3 mL of a dry polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a strong base like sodium hydride (NaH) (1.5 mmol, 60 mg of 60% dispersion in mineral oil) portion-wise at 0°C to generate the corresponding alkoxide or phenoxide.

-

Substrate Addition: To the solution of the nucleophile, add this compound (1.0 mmol, 139.5 mg) dissolved in 2 mL of DMF.

-

Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor at 120-150°C for 5-20 minutes.

-

Work-up: After cooling, carefully quench the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol outlines a method for the synthesis of 3-aryl- or 3-heteroarylpyrazine-2-carbonitrile derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme for Suzuki-Miyaura Cross-Coupling

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

-

Reagent Mixture: In a 10 mL microwave reaction vessel, combine this compound (1.0 mmol, 139.5 mg), the desired aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 57.8 mg), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg).

-

Solvent System: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

-

Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor at 100-120°C for 15-30 minutes.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the residue by silica gel column chromatography to yield the desired 3-substituted pyrazine-2-carbonitrile derivative.

Mechanism & Rationale: A Deeper Dive

The success of these microwave-assisted syntheses hinges on understanding the underlying reaction mechanisms and the principles of microwave heating.

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition Step: The nucleophile attacks the electron-deficient C-3 carbon of the pyrazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

-

Elimination Step: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride leaving group.

Microwave irradiation accelerates the rate-determining addition step by providing sufficient energy to overcome the activation barrier more rapidly and efficiently than conventional heating.

Suzuki-Miyaura Cross-Coupling Mechanism:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.

-

Transmetalation: The aryl/heteroaryl group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Microwave heating can significantly accelerate each of these steps, leading to a much faster overall catalytic cycle.

Conclusion: A Powerful Tool for Accelerated Drug Discovery

Microwave-assisted synthesis represents a significant advancement in the efficient and rapid derivatization of the this compound scaffold. The protocols outlined in this application note provide a robust framework for researchers in drug discovery and development to access a wide array of novel pyrazine derivatives. By leveraging the benefits of microwave technology, scientists can accelerate their research, improve yields, and contribute to the development of the next generation of therapeutic agents.

References

- Patil, S. B., & Teli, D. M. (2014). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of ChemTech Research, 6(9), 4334-4340.

- Jandourek, O., Dolezal, M., & Kunes, J. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Current Organic Synthesis, 12(2), 227-234.

- Krátký, M., Stolaříková, J., Vinšová, J., & Vorčáková, K. (2017).

- Zhang, W., & Larhed, M. (2010). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 1084.

- Jandourek, O., & Doležal, M. (2013).

-

Jandourek, O., et al. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | 55557-52-3 | Benchchem [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Experimental procedure for hydrolysis of the cyano group in 3-Chloropyrazine-2-carbonitrile

Application Note: Chemoselective Hydrolysis of 3-Chloropyrazine-2-carbonitrile

Abstract & Strategic Context

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors, antimycobacterial agents (e.g., Pyrazinamide), and diuretic drugs.[1] This compound is a critical building block because it offers two distinct vectors for diversification: the electrophilic nitrile group and the nucleophilically displaceable chlorine atom.

The Challenge: The hydrolysis of the cyano group in this specific substrate presents a classic chemoselectivity problem.[1] The chlorine atom at the C3 position is highly activated toward Nucleophilic Aromatic Substitution (

-

Standard Base Hydrolysis (NaOH/KOH): Often fails due to the competitive displacement of the chloride by the hydroxide ion, yielding the byproduct 3-hydroxypyrazine-2-carboxylic acid.[1]

-

Acid Hydrolysis (HCl/H₂SO₄): The preferred route.[1] While protonation increases the electrophilicity of the ring, the use of a weaker nucleophile (

) compared to hydroxide favors attack at the highly activated nitrile carbon over the aromatic C-Cl bond.[1][2]

This guide details a validated Acid-Mediated Hydrolysis Protocol designed to convert the nitrile to the carboxylic acid while suppressing

Mechanistic Analysis & Chemo-Selectivity

To ensure reproducibility, researchers must understand the competing pathways.[1]

Pathway A: Desired Acid Hydrolysis

-

Activation: The nitrile nitrogen is protonated (

), rendering the cyano carbon highly electrophilic.[1] -

Attack: Water attacks the cyano carbon to form the imidic acid, which tautomerizes to the primary amide.[1][2]

-

Conversion: The amide is further hydrolyzed to the carboxylic acid.[2]

Pathway B: Undesired (Base-Promoted)

-

Activation: The pyrazine ring is electron-deficient.

-

Attack: Strong nucleophiles (

) attack the C3 position.[1] -

Elimination: Chloride is expelled, destroying the scaffold's utility for subsequent library generation.

Figure 1: Reaction Pathways & Selectivity Logic

Caption: Under acidic conditions, water attacks the activated nitrile.[1][2] Under basic conditions, hydroxide attacks the C-Cl bond via SNAr mechanism.[1]

Experimental Protocol: Acid-Mediated Hydrolysis

Target: 3-Chloropyrazine-2-carboxylic acid Scale: 10 mmol (adaptable)[1]

Reagents & Equipment

| Reagent | Specification | Role |

| This compound | >97% Purity | Substrate |

| Hydrochloric Acid (HCl) | 37% (Concentrated) | Reagent/Catalyst |

| Water | Deionized | Solvent/Nucleophile |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |

| Sodium Sulfate ( | Anhydrous | Drying Agent |

Step-by-Step Methodology

-

Setup:

-

Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Safety Note: Perform all operations in a fume hood. Pyrazine derivatives can be irritants.

-

-

Reaction Initiation:

-

Thermal Activation:

-

Heat the mixture to 80°C .

-

Critical Checkpoint: Do not vigorously reflux (>100°C) immediately.[1] Start at 80°C to monitor for decarboxylation (gas evolution). If stable, increase to mild reflux (

).[1] -

Maintain reaction for 4–6 hours . Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane) or LC-MS.[1] The starting material (

) should disappear; the acid will remain at the baseline or streak.[1]

-

-

Quench & Workup:

-

Drying & Isolation:

Figure 2: Workflow Diagram

Caption: Operational workflow for the isolation of 3-chloropyrazine-2-carboxylic acid.

Analytical Validation (QC)

Trust but verify. The following data points confirm the structural integrity of the product, specifically the retention of the chlorine atom.

| Technique | Expected Observation | Diagnostic Value |

| LC-MS (ESI+) | 3:1 ratio confirms Chlorine isotope pattern ( | |

| 1H NMR (DMSO-d6) | Confirms hydrolysis of CN to COOH.[1] | |

| 1H NMR (Aromatic) | Two doublets ( | Confirms pyrazine ring integrity.[1] |

| IR Spectroscopy | Broad band | Disappearance of sharp |

Troubleshooting Guide:

-

Issue: Product mass is 140/142 (Amide).[1]

-

Cause: Incomplete hydrolysis.

-

Fix: Increase reaction time or temperature. Alternatively, treat isolated amide with

(diazotization hydrolysis) to force conversion to acid.[1]

-

-

Issue: Product mass is 141 (Hydroxy-acid).[1]

References

-

Jandourek, O., et al. (2015).[1][8] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules, 20(9).[1] (Describes partial hydrolysis conditions). [Link][1]

-

U.S. Patent 3,542,822. (1970).[1] Hydrolysis of nitriles to carboxylic acids. United States Patent Office.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]